1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves the reaction of 2,6-difluoroaniline with 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluorophenyl)-3-phenylurea
- 1-(2,6-Difluorophenyl)-3-(4-methylphenyl)urea
- 1-(2,6-Difluorophenyl)-3-(2-oxopyrrolidin-1-yl)phenylurea
Uniqueness
1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea is unique due to the presence of both the difluorophenyl and oxopyrrolidinyl groups, which may confer specific biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-11-7-8-12(10-15(11)23-9-3-6-16(23)24)21-18(25)22-17-13(19)4-2-5-14(17)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H2,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFWBNFTTRZQKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC=C2F)F)N3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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